![molecular formula C29H27N3O B2630378 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-45-9](/img/structure/B2630378.png)
1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
The synthesis of 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a butyl-substituted pyrrole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibit promising anticancer properties. For instance, analogs of pyrrole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. The presence of the methoxyphenyl group is believed to enhance the compound's efficacy in targeting cancer cells .
Anticonvulsant Properties
Research into related compounds has shown that certain pyrrole derivatives can exhibit anticonvulsant activity. The structural features of these compounds, including the presence of methoxy groups, may contribute to their effectiveness in modulating neuronal excitability . This suggests that this compound could be a candidate for further studies in epilepsy treatment.
Material Science Applications
The unique structural characteristics of this compound may also lend themselves to applications in material sciences, particularly in the development of organic semiconductors and sensors. The conjugated system formed by the pyrrole ring and phenyl substituents can facilitate charge transport properties, making it suitable for use in organic electronic devices.
Biological Probes
In biochemical research, compounds like this compound can serve as chemical probes to study biological systems. Their ability to interact with specific biomolecules allows researchers to investigate cellular mechanisms and pathways. This application is particularly relevant in drug discovery and development processes where understanding molecular interactions is crucial.
Case Study 1: Anticancer Activity Evaluation
A study conducted on structurally similar pyrrole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value lower than that of standard chemotherapeutic agents . This suggests that this compound may possess comparable or superior anticancer activity.
Case Study 2: Anticonvulsant Screening
In a model assessing anticonvulsant efficacy, related compounds were shown to significantly reduce seizure activity in animal models. The structure–activity relationship (SAR) analysis highlighted the importance of the methoxy group for enhancing anticonvulsant properties . This insight could inform future investigations into the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds to 1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile include other pyrrole derivatives with different substituents. These compounds share a common pyrrole core but differ in their functional groups, leading to variations in their chemical and biological properties. For example, indole derivatives, which are structurally similar, exhibit a wide range of biological activities and are used in various therapeutic applications .
Biological Activity
1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, with the CAS number 477887-45-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C29H27N3O
- Molecular Weight : 433.54 g/mol
- Boiling Point : Approximately 652.6 °C (predicted)
- Density : 1.07 g/cm³ (predicted)
- pKa : 2.76 (predicted) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound's structure suggests it may exhibit activity against various bacterial strains. For instance, compounds with similar pyrrole structures have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound's antimicrobial activity is limited, its structural analogs indicate a promising profile.
Anticancer Potential
Pyrrole derivatives are being explored for their anticancer properties. The presence of the methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies on related compounds have demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound could possess similar properties .
Structure-Activity Relationship (SAR)
The SAR of pyrrole derivatives indicates that modifications to the phenyl and methylene groups can significantly influence biological activity. For example:
- Substituents : The presence of electron-donating groups like methoxy enhances bioactivity.
- Chain Length : Variations in alkyl chain length can affect solubility and permeability, impacting overall efficacy .
Study on Antimicrobial Efficacy
A recent study evaluated various pyrrole derivatives for their antibacterial properties against common pathogens. The findings suggested that compounds with similar structural motifs to our target compound exhibited moderate to high activity against Gram-positive bacteria, with MIC values indicating effective inhibition at low concentrations .
Cancer Cell Line Testing
In another investigation focusing on anticancer activity, pyrrole-based compounds were tested against several human cancer cell lines. Results indicated that compounds with a diphenyl structure showed promising cytotoxic effects, leading to apoptosis in targeted cells. Although direct testing on our specific compound is lacking, these results support the hypothesis of its potential efficacy in cancer therapy .
Properties
IUPAC Name |
1-butyl-2-[(E)-(3-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O/c1-3-4-18-32-28(24-15-9-6-10-16-24)27(23-13-7-5-8-14-23)26(20-30)29(32)31-21-22-12-11-17-25(19-22)33-2/h5-17,19,21H,3-4,18H2,1-2H3/b31-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCUTNQEXHGTCL-NJZRLIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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